molecular formula C12H12N4O2 B138962 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine CAS No. 129661-57-0

4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine

Cat. No. B138962
M. Wt: 244.25 g/mol
InChI Key: GFZGRQLCVBRLTL-UHFFFAOYSA-N
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Description

4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNIMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIMBA is a nitroimidazole derivative that has been synthesized through various methods, and it has been found to possess unique biochemical and physiological effects that make it a promising candidate for further investigation. In We will also discuss several future directions for research on MNIMBA.

Mechanism Of Action

The mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to selectively target cancer cells, which may be due to differences in ROS levels between cancer cells and normal cells. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to induce DNA damage in cancer cells, leading to apoptosis.

Biochemical And Physiological Effects

4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can induce the expression of genes involved in apoptosis and DNA damage response, as well as modulate the activity of various enzymes involved in cellular metabolism. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.

Advantages And Limitations For Lab Experiments

4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has several advantages for laboratory experiments, including its relative ease of synthesis and its selective targeting of cancer cells. However, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine-based cancer therapies, the investigation of its antimicrobial activity against drug-resistant strains, and the exploration of its radioprotective effects. Additionally, further investigation into the mechanism of action of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is needed to fully understand its potential applications in scientific research.

Synthesis Methods

4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be synthesized through various methods, including condensation reactions between 4-methylbenzenamine and 1-methyl-5-nitroimidazole-2-carboxaldehyde, or through the reduction of 4-methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)imino)methyl)benzenamine using sodium dithionite. The synthesis of 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been reported in several studies, and the purity and yield of the compound can be optimized through careful selection of reaction conditions.

Scientific Research Applications

4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been studied for its potential applications in a variety of scientific research fields, including cancer therapy, antimicrobial activity, and as a radioprotective agent. Studies have shown that 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been found to possess antimicrobial activity against a variety of bacterial strains, including drug-resistant strains such as MRSA. Additionally, 4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have radioprotective effects, protecting cells from radiation-induced damage.

properties

CAS RN

129661-57-0

Product Name

4-Methyl-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(1-methyl-5-nitroimidazol-2-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H12N4O2/c1-9-3-5-10(6-4-9)13-7-11-14-8-12(15(11)2)16(17)18/h3-8H,1-2H3

InChI Key

GFZGRQLCVBRLTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=NC=C(N2C)[N+](=O)[O-]

synonyms

1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine

Origin of Product

United States

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